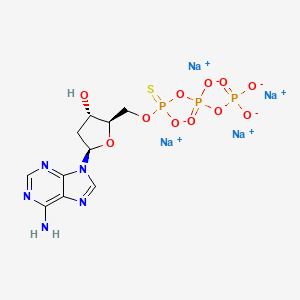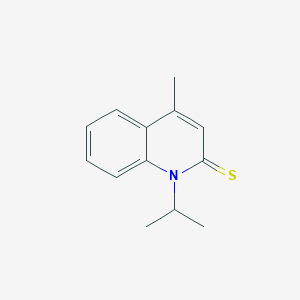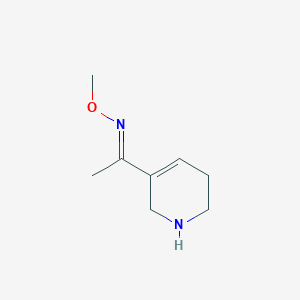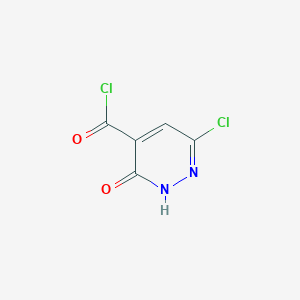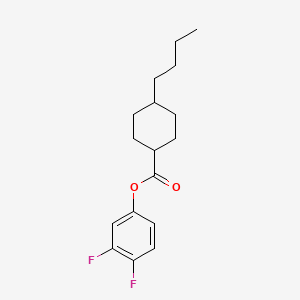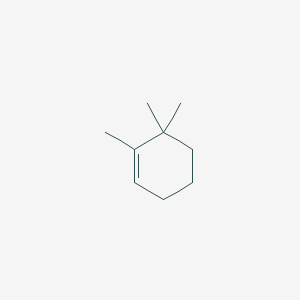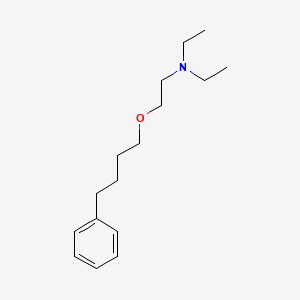![molecular formula C11H14ClN3OS B13800010 N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is a chemical compound with a unique structure that includes an aminophenyl group, a carbamothioyl group, and a chlorobutanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide typically involves the reaction of 4-aminophenyl isothiocyanate with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobutanamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Wissenschaftliche Forschungsanwendungen
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it has been shown to increase the levels of the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells. The compound achieves this by inhibiting the activity of enzymes that degrade p53, leading to its accumulation and activation of downstream apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but lacks the chlorobutanamide group.
N-(4-aminophenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the chlorobutanamide group.
N-[(4-aminophenyl)carbamothioyl]acetamide: Similar structure but with an acetamide group instead of the chlorobutanamide group.
Uniqueness
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobutanamide group allows for unique substitution reactions, and the carbamothioyl group contributes to its potential as an enzyme inhibitor .
Eigenschaften
Molekularformel |
C11H14ClN3OS |
|---|---|
Molekulargewicht |
271.77 g/mol |
IUPAC-Name |
N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide |
InChI |
InChI=1S/C11H14ClN3OS/c12-7-1-2-10(16)15-11(17)14-9-5-3-8(13)4-6-9/h3-6H,1-2,7,13H2,(H2,14,15,16,17) |
InChI-Schlüssel |
MLEFZGXIQLKZHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC(=S)NC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
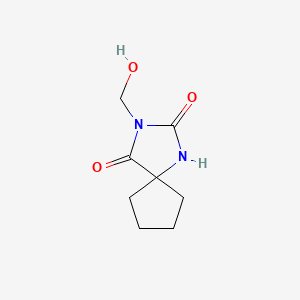
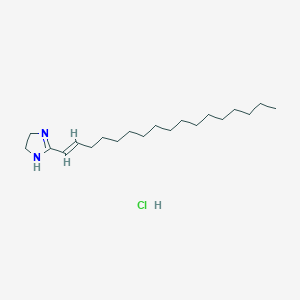
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
